3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione 3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 1008695-28-0
VCID: VC5081316
InChI: InChI=1S/C19H20N2O3/c1-3-24-15-10-8-14(9-11-15)20-16-12-18(22)21(19(16)23)17-7-5-4-6-13(17)2/h4-11,16,20H,3,12H2,1-2H3
SMILES: CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3C
Molecular Formula: C19H20N2O3
Molecular Weight: 324.38

3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione

CAS No.: 1008695-28-0

Cat. No.: VC5081316

Molecular Formula: C19H20N2O3

Molecular Weight: 324.38

* For research use only. Not for human or veterinary use.

3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione - 1008695-28-0

Specification

CAS No. 1008695-28-0
Molecular Formula C19H20N2O3
Molecular Weight 324.38
IUPAC Name 3-(4-ethoxyanilino)-1-(2-methylphenyl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C19H20N2O3/c1-3-24-15-10-8-14(9-11-15)20-16-12-18(22)21(19(16)23)17-7-5-4-6-13(17)2/h4-11,16,20H,3,12H2,1-2H3
Standard InChI Key HSKBZALPXTZIAG-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3C

Introduction

3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine core substituted with various functional groups. This compound belongs to the category of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of both aromatic and aliphatic substituents in its structure suggests potential interactions with biological targets, making it of interest for pharmaceutical research.

Chemical Formula and Molecular Weight

  • Molecular Formula: Not explicitly provided in the available sources.

  • Molecular Weight: Not explicitly provided in the available sources.

Synthesis

The synthesis of 3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione typically involves several steps, although detailed reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yields and purity. Generally, the synthesis of similar pyrrolidine derivatives involves reactions that require careful control of conditions to achieve high purity and yield.

Synthesis Steps for Similar Compounds

For compounds with similar structures, synthesis often involves:

  • Starting Material Preparation: Preparation of the pyrrolidine core or its precursors.

  • Substitution Reactions: Introduction of the ethoxyphenyl and o-tolyl groups through nucleophilic substitution or other appropriate reactions.

  • Purification: Techniques such as recrystallization or chromatography to purify the final product.

Biological Activity and Potential Applications

The biological activity of 3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione is likely related to its interaction with biological targets, such as enzymes or receptors. Data from biological assays would provide insights into its efficacy and specificity towards particular targets. Relevant data from spectroscopic analyses (NMR, IR) would further elucidate these properties.

Potential Applications

  • Pharmaceutical Research: The compound's structure suggests potential therapeutic applications due to its ability to interact with biological targets.

  • Drug Discovery: Exploration of its biological activities could lead to significant advancements in drug discovery and development.

Comparison with Similar Compounds

Similar compounds, such as 4-amino-3-chloro-1H-pyrrole-2,5-diones, have shown potential as tyrosine kinase inhibitors and have demonstrated antiproliferative activity against cancer cell lines . These findings highlight the importance of side groups in determining biological activity, which could also apply to 3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione.

Comparison Table

CompoundBiological ActivityPotential Applications
3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dionePotential therapeutic applications due to interactions with biological targetsPharmaceutical research, drug discovery
4-Amino-3-chloro-1H-pyrrole-2,5-dionesTyrosine kinase inhibitors, antiproliferative activity against cancer cell linesCancer treatment, targeted therapies

Future Research Directions

  • Detailed Synthesis Protocols: Developing optimized synthesis conditions to improve yield and purity.

  • Biological Assays: Conducting comprehensive biological assays to determine efficacy and specificity towards biological targets.

  • Structure-Activity Relationship Studies: Investigating how modifications to the compound's structure affect its biological activity.

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